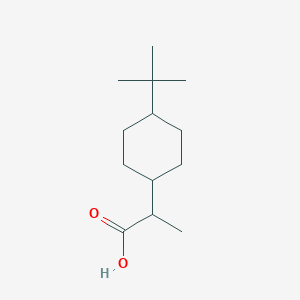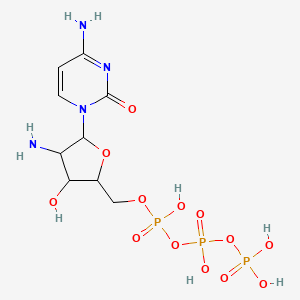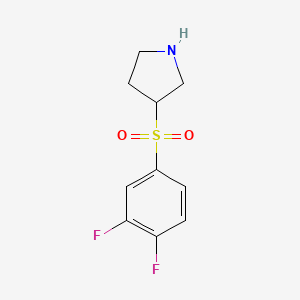
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4-difluorobenzenesulfonyl group
準備方法
The synthesis of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,4-Difluorobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of pyrrolidine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding pyrrolidones, while reduction reactions can modify the sulfonyl group.
Addition Reactions: The compound can also participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
科学的研究の応用
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to engage in specific and potent interactions with its targets.
類似化合物との比較
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives:
3-(4-Methylbenzenesulfonyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine atoms, leading to different reactivity and biological activity.
3-(4-Chlorobenzenesulfonyl)pyrrolidine: Contains a chlorine atom, which can alter its chemical properties and interactions.
3-(4-Nitrobenzenesulfonyl)pyrrolidine:
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research fields.
特性
分子式 |
C10H11F2NO2S |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
3-(3,4-difluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11F2NO2S/c11-9-2-1-7(5-10(9)12)16(14,15)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChIキー |
IWVNOAIIGCZMRM-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1S(=O)(=O)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


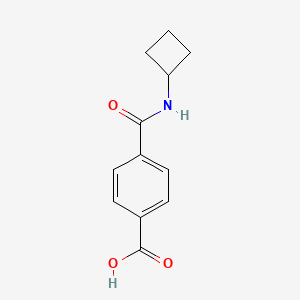
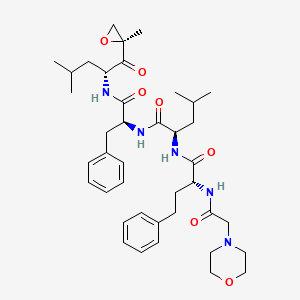
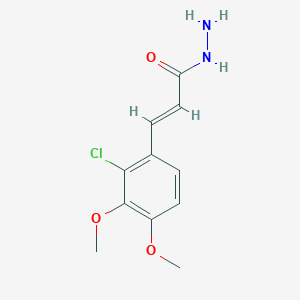
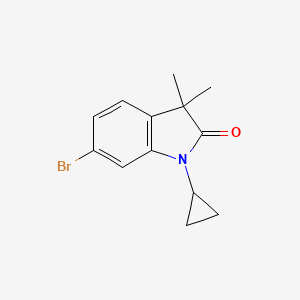
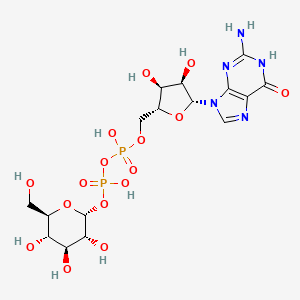
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)

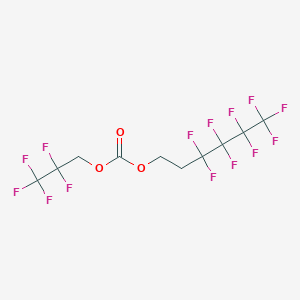

![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)
